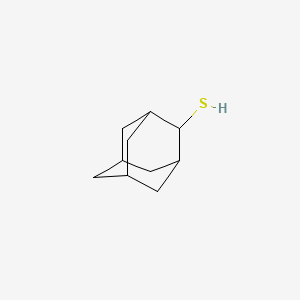

2-Adamantanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16S |

|---|---|

Poids moléculaire |

168.30 g/mol |

Nom IUPAC |

adamantane-2-thiol |

InChI |

InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 |

Clé InChI |

NGQCHEXEOUXSFF-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3CC1CC(C2)C3S |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 2-Adamantanethiol from Adamantanethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-adamantanethiol, a valuable building block in medicinal chemistry and materials science, from its precursor, adamantanethione. The adamantane cage imparts unique properties such as high lipophilicity and rigidity, making its derivatives, including this compound, of significant interest in the development of novel therapeutics and functional materials. This document details the experimental protocols for the synthesis of adamantanethione and its subsequent reduction to this compound, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from the commercially available adamantanone. The first step involves the thionation of adamantanone to yield adamantanethione. The subsequent and final step is the reduction of the thioketone functionality of adamantanethione to the corresponding thiol, this compound.

Caption: Overall synthetic scheme for this compound from adamantanone.

Experimental Protocols

Synthesis of Adamantanethione from Adamantanone

The preparation of adamantanethione from adamantanone is effectively achieved by reaction with phosphorus pentasulfide in pyridine.[1] This method has been shown to produce the desired thioketone in high yields.

Experimental Workflow:

Caption: Workflow for the synthesis of adamantanethione.

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of adamantanone and phosphorus pentasulfide in pyridine is prepared.

-

The reaction mixture is heated to reflux with stirring for a specified period.

-

After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing water.

-

The aqueous mixture is then extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude adamantanethione.

-

Purification of the crude product can be achieved by recrystallization or column chromatography to afford pure adamantanethione.

Synthesis of this compound from Adamantanethione

The reduction of the thiocarbonyl group in adamantanethione to a thiol is efficiently carried out using sodium borohydride.[2] This method provides high yields of the desired this compound.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

-

Adamantanethione is dissolved in 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Excess sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is heated to approximately 45°C and maintained at this temperature with stirring. The progress of the reaction can be monitored by the disappearance of the orange color of the thione.[2]

-

Upon completion, the reaction is cooled, and excess borohydride is decomposed by the careful dropwise addition of water.

-

The mixture is then acidified to a pH of 2 with concentrated hydrochloric acid.[2]

-

The product is extracted from the aqueous mixture with an organic solvent (e.g., carbon tetrachloride or diethyl ether).[2]

-

The combined organic layers are washed with water, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure to give the crude this compound.

-

Purification of the crude thiol can be effectively achieved via its lead salt.[2] The crude product is dissolved in a suitable solvent and treated with a solution of a lead(II) salt to precipitate the lead thiolate. The precipitate is then collected, washed, and decomposed with an acid to regenerate the pure this compound. The final product can be further purified by sublimation.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of adamantanethione and this compound.

Table 1: Synthesis of Adamantanethione

| Parameter | Value | Reference |

| Starting Material | Adamantanone | [1] |

| Reagent | Phosphorus Pentasulfide | [1] |

| Solvent | Pyridine | [1] |

| Yield | 91% | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Adamantanethione | [2] |

| Reagent | Sodium Borohydride | [2] |

| Solvent | 1,2-Dimethoxyethane | [2] |

| Reaction Temperature | ~45°C | [2] |

| Yield | 85% | [2] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the adamantane cage protons and a characteristic signal for the thiol proton (-SH). The proton on the carbon bearing the thiol group is expected to appear as a distinct signal. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the adamantane skeleton. The carbon atom attached to the sulfur will have a characteristic chemical shift. |

| IR Spectroscopy | A weak absorption band for the S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. C-H stretching and bending vibrations for the adamantane framework will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₆S, MW: 168.30 g/mol ). |

References

An In-depth Technical Guide to the Synthesis of 2-Adamantanethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivatization of 2-adamantanethiol, a key building block in medicinal chemistry. The unique lipophilic and rigid cage structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making its derivatives highly valuable in modern drug discovery.[1][2][3] This document details the primary synthetic routes to this compound and its subsequent conversion to a variety of functionalized derivatives, including sulfides, sulfoxides, and sulfones. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate practical application in a research and development setting.

Synthesis of the Core Moiety: this compound

The principal precursor for the synthesis of this compound is adamantanethione. The most common and efficient method for preparing this compound is the reduction of adamantanethione.

Reduction of Adamantanethione

The reduction of adamantanethione to this compound can be effectively achieved using sodium borohydride (NaBH₄). This method is favored for its high yield and the relative stability of the starting thioketone.[4][5]

Reaction Pathway:

References

Computational Insights into the Electronic Landscape of 2-Adamantanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental approaches used to elucidate the electronic structure of 2-adamantanethiol. While direct computational studies on this compound are not extensively available in the current body of scientific literature, this document synthesizes information from related adamantane derivatives and established theoretical principles to offer valuable insights. This guide is intended to serve as a foundational resource for researchers engaged in the study of adamantane-based compounds and their potential applications in drug development and materials science.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The introduction of a thiol group at the secondary (C2) position of the adamantane cage is expected to modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or a molecular building block. Understanding the electronic structure of this compound is therefore crucial for the rational design of novel therapeutic agents and advanced materials.

This guide will detail the synthesis of this compound, outline relevant experimental protocols for its characterization, and discuss the theoretical framework for computational analysis of its electronic structure, drawing parallels with computationally characterized 2-substituted adamantanes.

Synthesis of this compound

The preparation of this compound can be achieved through the reduction of adamantanethione. A reliable method, as described by Greidanus et al. (1971), involves the following key steps[1][2][3]:

-

Preparation of Adamantanethione: Adamantanone is treated with phosphorus pentasulfide in pyridine to yield adamantanethione[1].

-

Reduction to this compound: Adamantanethione is then reduced using sodium borohydride (NaBH₄) in a suitable solvent to produce this compound in high yields[1][2][3].

A visual representation of this synthetic workflow is provided below.

References

The Adamantane Scaffold: A Versatile Privileged Structure in Drug Discovery

An In-depth Technical Guide on the Biological Activities of Adamantane Derivatives

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully exploited to enhance the therapeutic potential of a wide range of compounds. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support researchers and drug development professionals in this dynamic field.

Quantitative Biological Activity Data

The biological activities of various adamantane derivatives have been quantified using a range of in vitro assays. The following tables summarize key potency data (IC50, EC50, and Ki values) for representative compounds across different therapeutic areas.

Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, most notably against influenza A virus. More recent research has explored their potential against other viral pathogens.

| Compound Class | Derivative | Virus Strain | Assay | IC50 / EC50 (µM) | Reference |

| Aminoadamantanes | Amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [1] |

| Rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [1] | |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | 0.11 | [1] | |

| Piperidine Derivatives | (R)-Enol ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | Plaque Reduction | 7.7 | [2] |

| (2R,4S)-13 | Influenza A/California/7/2009(H1N1)pdm09 | Plaque Reduction | 18.4 | [2] | |

| SARS-CoV-2 Inhibitors | 3F4 | SARS-CoV-2 | CPE Assay | 0.32 | |

| 3F5 | SARS-CoV-2 | CPE Assay | 0.44 | ||

| 3E10 | SARS-CoV-2 | CPE Assay | 1.28 |

Anticancer Activity

The lipophilicity of the adamantane cage often enhances the penetration of anticancer drugs into tumor cells and can lead to novel mechanisms of action.

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Isothiourea Derivatives | Compound 5 | Hep-G2 (Hepatocellular Carcinoma) | MTT | 7.70 | [3] |

| Compound 6 | Hep-G2 (Hepatocellular Carcinoma) | MTT | 3.86 | [3] | |

| 4-bromobenzyl analogue | PC-3 (Prostate Cancer) | MTT | < 25 | ||

| 4-bromobenzyl analogue | HepG-2 (Hepatocellular Carcinoma) | MTT | < 25 | ||

| 4-bromobenzyl analogue | MCF-7 (Breast Cancer) | MTT | < 25 | ||

| Ester Derivatives | Compound 2e (2,4-dichloro substituents) | - | AChE Inhibition | 77.15 | [4] |

| Compound 2j (3-methoxy substituent) | - | BChE Inhibition | 223.30 | [4] |

Enzyme Inhibitory Activity

Adamantane derivatives have been designed to target a variety of enzymes implicated in disease, demonstrating the versatility of this scaffold in inhibitor design.

| Compound Class | Derivative | Enzyme Target | Assay Type | Ki / IC50 | Reference |

| DPP-IV Inhibitors | Vildagliptin | Dipeptidyl peptidase-IV | Enzyme Activity | IC50 = 3.5 ± 1.5 nM | [5] |

| Tyrosyl-DNA Phosphodiesterase I Inhibitors | Diazaadamantane-monoterpene conjugates | Tyrosyl-DNA phosphodiesterase I (Tdp1) | Enzyme Activity | IC50 = 0.35–0.57 µM | [6] |

| Cholinesterase Inhibitors | Compound 2e (2,4-dichloro substituents) | Acetylcholinesterase (AChE) | Ellman's Assay | IC50 = 77.15 µM | [4] |

| Compound 2j (3-methoxy substituent) | Butyrylcholinesterase (BChE) | Ellman's Assay | IC50 = 223.30 µM | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of adamantane derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test adamantane derivatives

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and for determining the antiviral efficacy of chemical compounds.[11][12][13]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6- or 12-well plates

-

Virus stock of known titer

-

Serum-free cell culture medium

-

Test adamantane derivatives

-

Overlay medium (e.g., 0.6% agarose or Avicel in culture medium)

-

Fixative solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Seed host cells in 6- or 12-well plates and grow until they form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock in serum-free medium. In parallel, prepare various concentrations of the adamantane derivative in serum-free medium. Mix the virus dilutions with equal volumes of the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with 200-500 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay Application: After the adsorption period, aspirate the inoculum and gently add 2-3 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-4 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells by adding the fixative solution and incubating for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with the crystal violet solution for 15-20 minutes. Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, viable cells.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Receptor-Ligand Binding Assay: NMDA Receptor

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol is a general guideline for an NMDA receptor binding assay using a radiolabeled ligand.[14][15][16][17][18]

Materials:

-

Rat brain membrane preparation (source of NMDA receptors)

-

Radioligand (e.g., [3H]CGP 39653)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of an unlabeled NMDA receptor ligand, e.g., glutamate)

-

Test adamantane derivatives

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate or individual tubes, add the following components in this order: binding buffer, test compound or vehicle, and the brain membrane preparation.

-

Initiation of Binding: Add the radioligand to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled ligand.

-

Specific Binding: Total binding minus non-specific binding.

-

The affinity (Ki) of the test compound is determined by performing competition binding experiments with increasing concentrations of the unlabeled test compound and analyzing the data using non-linear regression.

-

Investigation of Signaling Pathways: Western Blotting for TLR4/MyD88/NF-κB

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps to assess the protein expression levels of key components of the TLR4/MyD88/NF-κB signaling pathway.[19][20][21][22][23]

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for TLR4, MyD88, NF-κB p65, and a loading control like GAPDH or β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., TLR4, MyD88, or NF-κB p65) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with Tris-buffered saline with Tween 20 (TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The biological effects of adamantane derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms of action and experimental workflows.

References

- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Influenza virus plaque assay [protocols.io]

- 12. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 13. m.youtube.com [m.youtube.com]

- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 15. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdspdb.unc.edu [pdspdb.unc.edu]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. karger.com [karger.com]

- 21. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]

Spectroscopic Profile of 2-Adamantanethiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-adamantanethiol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of adamantane and its derivatives, alongside established experimental protocols for the synthesis and spectroscopic characterization of such compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the adamantane cage and the typical influence of a thiol substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (CH-SH) | 3.0 - 3.5 | Multiplet | - |

| Adamantane Cage Protons | 1.5 - 2.2 | Multiplets | - |

| Thiol Proton (SH) | 1.0 - 2.0 | Singlet (broad) | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-SH) | 45 - 55 |

| Adamantane Cage Carbons | 25 - 40 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950 - 2850 | C-H stretch (adamantane cage) | Strong |

| 2600 - 2550 | S-H stretch | Weak to Medium |

| 1450 - 1300 | C-H bend (adamantane cage) | Medium |

| ~700 | C-S stretch | Weak |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of adamantanethione.[1]

Materials:

-

Adamantanethione

-

Sodium borohydride (NaBH₄)

-

1,2-Dimethoxyethane

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Carbon tetrachloride (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Adamantanethione is dissolved in 1,2-dimethoxyethane.

-

An excess of sodium borohydride is added portion-wise to the solution, maintaining the temperature at approximately 45°C. The reaction progress is monitored by the fading of the orange color of the thione.

-

Upon completion, excess sodium borohydride is decomposed by the careful addition of water.

-

The mixture is then acidified to a pH of 2 with concentrated hydrochloric acid.

-

The product, this compound, is extracted from the aqueous mixture using a suitable organic solvent like carbon tetrachloride.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved via sublimation or recrystallization.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Sample: A concentrated solution of this compound is prepared in a suitable IR-transparent solvent (e.g., carbon tetrachloride). The solution is placed in a liquid IR cell with salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

2-Adamantanethiol Powder: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for 2-Adamantanethiol is limited. This guide is based on data for the closely related isomer, 1-Adamantanethiol, the parent compound Adamantane, and general principles for handling thiols. All procedures should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

Chemical and Physical Properties

| Property | This compound | 1-Adamantanethiol | Adamantane |

| Molecular Formula | C₁₀H₁₆S[1] | C₁₀H₁₆S[2][3] | C₁₀H₁₆[4] |

| Molecular Weight | 168.30 g/mol [1] | 168.30 g/mol [2][3] | 136.23 g/mol [5] |

| CAS Number | 23695-66-1[1][6] | 34301-54-7[2][3] | 281-23-2[4] |

| Appearance | White to light yellow powder/crystal (presumed) | Solid[2] | Crystalline powder[7] |

| Melting Point | Not available | 99-106 °C[2] | 266-272 °C[8] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Hazard Identification and Classification

As a specific Safety Data Sheet (SDS) for this compound is not available, the hazard classification is based on the known hazards of 1-Adamantanethiol and general thiol compounds.

| Hazard Class | Classification (based on 1-Adamantanethiol) | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral) | Category 3[9] | H301: Toxic if swallowed[9] | |

| Serious Eye Damage/Eye Irritation | Category 2[9] | H319: Causes serious eye irritation[9] | |

| Hazardous to the Aquatic Environment (Long-term) | Category 2[9] | H411: Toxic to aquatic life with long lasting effects[9] |

Note: Thiols are also known for their strong, unpleasant odor.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[10][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[10][12] |

| Respiratory Protection | If dust is generated or working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[12] |

Engineering Controls

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure and control the strong odor.[9]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Accidental Release and First Aid Measures

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14][15] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[13][14][16] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |

| Spill | Evacuate personnel from the area. Wear appropriate PPE. For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.[9] |

Fire and Explosion Hazards

-

Flammability: Adamantane is a combustible solid.[4][5] While specific data for this compound is unavailable, it should be treated as a combustible powder.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[4]

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and sulfur oxides upon combustion.[7]

Disposal Considerations

-

Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.[17][18] Do not dispose of it down the drain or in regular trash.

-

Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[19]

Experimental Protocols & Workflows

Synthesis of this compound

A known method for the synthesis of this compound is the reduction of adamantanethione.[20] A generalized workflow for this type of chemical synthesis is depicted below.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for safely handling this compound powder.

Signaling Pathways

Currently, there is no publicly available information detailing any signaling pathways in which this compound is involved. Researchers investigating the biological activity of this compound will need to perform their own studies to elucidate its mechanism of action.

References

- 1. This compound | C10H16S | CID 584813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Adamantanethiol 95 34301-54-7 [sigmaaldrich.com]

- 3. 1-Adamantylthiol | C10H16S | CID 99730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 23695-66-1|Adamantane-2-thiol|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 11. hazmatschool.com [hazmatschool.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 15. trdsf.com [trdsf.com]

- 16. cprcertificationnow.com [cprcertificationnow.com]

- 17. ethz.ch [ethz.ch]

- 18. nipissingu.ca [nipissingu.ca]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 2-Adamantanethiol Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2-adamantanethiol self-assembled monolayers (SAMs). Due to the specific nature of this molecule, direct, extensive quantitative data on its thermal stability is limited in publicly available literature. Therefore, this guide synthesizes findings from related studies on similar thiol-based SAMs to provide a predictive framework and detailed experimental approaches for researchers investigating this novel material.

Introduction to this compound SAMs

This compound is a bulky, diamondoid thiol that forms self-assembled monolayers on gold and other metallic surfaces. The rigid, cage-like structure of the adamantane group influences the packing and stability of the monolayer, making it a subject of interest for applications in nanotechnology, biosensing, and drug delivery. Understanding the thermal stability of these monolayers is critical for determining their operational range and reliability in devices and formulations that may be subjected to temperature variations.

While specific thermal decomposition data for this compound SAMs is not extensively documented, studies on similar molecules provide a basis for understanding their behavior. For instance, annealing 2-adamantanethiolate monolayers at 78°C has been shown to decrease the density of vacancy islands and increase the overall order and average domain sizes in the films[1]. This suggests a degree of thermal stability at moderate temperatures, leading to improved film quality.

Comparative Thermal Stability of Thiol-Based SAMs

To contextualize the potential thermal stability of this compound SAMs, it is useful to review the stability of other well-studied thiol monolayers. The stability of these films is influenced by factors such as the length of the alkyl chain, the nature of the end group, and the intermolecular interactions.

| Thiol Monolayer | Substrate | Stability Temperature (°C) | Desorption/Decomposition Products | Analytical Technique(s) |

| 1-Octadecanethiol (ODT) | Gold | ~110[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |

| 16-Mercaptohexadecanoic Acid (MHDA) | Gold | ~145[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |

| 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | Gold | ~145[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |

| n-Hexanethiol (C6T) | Au(111) | Stable up to 100 | Molecular desorption above 100°C[3] | X-ray Photoelectron Spectroscopy (XPS)[3] |

| Butanethiol | Au(001) | Physisorbed: -135, Chemisorbed: ~227 | 1-butene (from chemisorbed)[3] | Temperature Programmed Desorption (TPD)[3] |

| Octanethiol | Cu(111) | Stable up to ~207, decomposes above 222 | 1-octene[4] | Temperature Programmed Desorption (TPD), XPS[4] |

Note: The stability temperatures listed are approximate values where significant desorption or decomposition begins to occur under ultrahigh vacuum (UHV) conditions. These values can vary depending on the experimental conditions.

Experimental Protocols for Assessing Thermal Stability

A standardized set of experimental protocols is crucial for obtaining reproducible data on the thermal stability of this compound SAMs. The following methodologies are adapted from standard practices in surface science.

-

Gold Substrate Selection: Typically, Au(111) on mica or silicon is used for its atomically flat terraces, which are ideal for forming well-ordered SAMs.

-

Cleaning: The gold substrate is cleaned to remove organic contaminants. Common methods include:

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

-

UV/Ozone cleaning.

-

Argon plasma cleaning.

-

-

Annealing: Flame annealing or annealing in a vacuum oven is often performed to produce large, well-defined Au(111) terraces.

-

Solution Preparation: A dilute solution of this compound (typically in the range of 0.01 to 1 mM) is prepared in a high-purity solvent such as ethanol or toluene.

-

Immersion: The clean gold substrate is immersed in the thiol solution for a sufficient period (typically 24-48 hours) to allow for the formation of a well-ordered monolayer. The process should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

-

Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of dry nitrogen.

The following techniques are commonly employed to study the thermal stability of SAMs:

-

Temperature Programmed Desorption (TPD):

-

The SAM-coated substrate is placed in an ultrahigh vacuum (UHV) chamber.

-

The substrate is heated at a linear rate.

-

A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature[5]. This provides information on the desorption temperature and the nature of the desorbed species.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

The SAM is analyzed with XPS at room temperature to establish a baseline.

-

The sample is then heated to a specific temperature in UHV, held for a period, and then cooled down for XPS analysis.

-

This process is repeated at incrementally higher temperatures. Changes in the elemental composition (e.g., the S/Au or C/Au ratio) indicate the desorption or decomposition of the monolayer[2][3].

-

-

Scanning Tunneling Microscopy (STM):

-

STM is used to visualize the morphology of the SAM at the molecular level.

-

Images are taken before and after annealing at various temperatures to observe changes in the surface structure, such as the formation of defects, molecular rearrangement, or desorption[6].

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a this compound SAM.

Potential Signaling Pathways and Logical Relationships in Thermal Decomposition

The thermal decomposition of thiol SAMs can proceed through several pathways. For alkanethiols, desorption can occur as intact thiolate radicals, disulfides, or through C-S bond cleavage leading to the desorption of hydrocarbon fragments and leaving sulfur on the surface[3]. The bulky adamantane group may influence these pathways.

Conclusion

The thermal stability of this compound monolayers is a critical parameter for their practical application. While direct and comprehensive quantitative data remains an area for further research, existing knowledge of other thiol-based SAMs provides a solid foundation for investigation. The experimental protocols and analytical techniques outlined in this guide offer a systematic approach to characterizing the thermal behavior of these promising materials. Future studies focusing on temperature-dependent spectroscopic and microscopic analysis will be invaluable in elucidating the precise mechanisms of their thermal decomposition and establishing their operational limits.

References

Methodological & Application

Forming 2-Adamantanethiol Self-Assembled Monolayers on Au{111}: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of 2-Adamantanethiol self-assembled monolayers (SAMs) on Au{111} substrates. These robust and ordered monolayers serve as versatile platforms in various fields, including biosensing, drug delivery, and fundamental surface science.

Introduction

Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a straightforward and effective method for tailoring surface properties with molecular precision. This compound, with its rigid, diamondoid cage structure, forms highly stable and well-defined SAMs. The unique architecture of the adamantane moiety provides a sterically defined and chemically inert surface, making it an excellent candidate for applications requiring precise control over surface chemistry and nonspecific binding. This document outlines the necessary protocols for preparing and characterizing these specialized SAMs.

Data Presentation

While specific quantitative data for this compound SAMs on Au{111} is not extensively available in all public literature, the following tables summarize typical expected values based on the analysis of similar alkanethiol SAMs and the known properties of this compound.

Table 1: Expected Surface Wettability

| Parameter | Expected Value |

| Water Contact Angle (Advancing) | 75° - 85° |

Table 2: Expected Monolayer Thickness

| Technique | Expected Value |

| Ellipsometry | 7 - 9 Å |

Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data

| Region | Binding Energy (eV) | Expected Atomic Conc. (%) | Assignment |

| C 1s | ~285.0 | 80 - 90 | Adamantyl C-C, C-H |

| S 2p | ~162.0 (S 2p3/2), ~163.2 (S 2p1/2) | 5 - 10 | Au-thiolate |

| Au 4f | 84.0 (Au 4f7/2), 87.7 (Au 4f5/2) | 5 - 15 | Au substrate |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on Au{111}.

Protocol 1: Au{111} Substrate Preparation

High-quality, clean, and atomically flat Au{111} surfaces are critical for the formation of well-ordered SAMs.

Materials:

-

Au{111} on mica or silicon substrates

-

Ethanol (absolute, ACS grade)

-

Acetone (ACS grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Hydrogen flame annealing setup (optional, for optimal surface reconstruction)

Procedure:

-

Solvent Cleaning:

-

Sonicate the Au{111} substrate in acetone for 10 minutes.

-

Sonicate the substrate in ethanol for 10 minutes.

-

Rinse thoroughly with DI water.

-

-

Piranha Cleaning (use with extreme caution in a fume hood with appropriate personal protective equipment):

-

Immerse the substrate in freshly prepared Piranha solution for 10 minutes.

-

Copiously rinse with DI water to remove all traces of the acid.

-

Rinse with ethanol.

-

-

Drying:

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Flame Annealing (Optional, for achieving large, atomically flat terraces):

-

Briefly pass the substrate through a hydrogen flame until it glows orange-red.

-

Allow the substrate to cool to room temperature in a clean, dust-free environment.

-

Protocol 2: this compound SAM Formation

This protocol describes the self-assembly process from a solution of this compound.

Materials:

-

This compound

-

Ethanol (absolute, ACS grade)

-

Clean, dry glass vial with a cap

Procedure:

-

Prepare a 10 mM solution of this compound in absolute ethanol.

-

Immediately after cleaning, immerse the Au{111} substrate into the this compound solution.

-

Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature.

-

After immersion, remove the substrate from the solution and rinse thoroughly with copious amounts of ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

Protocol 3: Thermal Annealing for Improved Order (Optional)

Annealing the SAM can improve the packing density and long-range order of the monolayer.[1][2][3]

Materials:

-

Hot plate or oven with precise temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place the this compound SAM-coated substrate in an oven or on a hotplate under an inert atmosphere.

-

Heat the substrate to 78°C and maintain this temperature for 1 hour.[1][2][3]

-

Allow the substrate to cool to room temperature under the inert atmosphere.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental processes.

Caption: Experimental workflow for forming this compound SAMs on Au{111}.

Caption: Logical relationship of components in the SAM formation process.

References

Application Note: Fabrication and Characterization of 2-Adamantanethiol Self-Assembled Monolayers (SAMs)

Audience: Researchers, scientists, and drug development professionals.

Introduction Self-Assembled Monolayers (SAMs) of organothiols on noble metal surfaces are a cornerstone of nanotechnology, enabling precise control over surface chemistry. 2-Adamantanethiol, with its bulky, diamondoid cage structure, forms SAMs with unique structural and stability properties. Unlike the well-ordered, densely packed monolayers formed by n-alkanethiols, the steric hindrance of the adamantyl group leads to a different packing arrangement and weaker intermolecular van der Waals forces.[1] This characteristic makes this compound SAMs more susceptible to displacement by other molecules, rendering them an ideal labile surface for techniques like microdisplacement printing.[1][2] This document provides a detailed experimental protocol for the fabrication and characterization of this compound SAMs on gold substrates.

Experimental Workflow

The overall process for fabricating and characterizing this compound SAMs is outlined below. The process begins with the preparation of an atomically flat gold substrate, followed by the self-assembly process, and concludes with characterization to verify monolayer formation and quality.

Caption: Workflow for this compound SAMs fabrication and characterization.

Experimental Protocols

Materials and Equipment

-

Chemicals:

-

This compound (C₁₀H₁₆S)

-

Absolute Ethanol (200 proof, HPLC grade)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

-

Substrates:

-

Gold-coated silicon wafers or glass slides (e.g., 100 nm Au with a 10 nm Ti/Cr adhesion layer). Atomically flat Au(111) on mica is preferred for high-resolution imaging.[3]

-

-

Equipment:

-

Glass beakers and petri dishes

-

Fine-tipped tweezers

-

Sonicator

-

Contact angle goniometer

-

Ellipsometer

-

Optional: UV-Ozone cleaner, hydrogen flame source for annealing

-

Substrate Preparation

A clean, high-quality gold surface is critical for the formation of a well-ordered SAM.

-

Cleaning:

-

Cut the gold substrate to the desired size using a diamond-tipped scribe.

-

Thoroughly rinse the substrate with ethanol and DI water.

-

Sonicate the substrate in ethanol for 10-15 minutes to remove organic contaminants.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

For rigorous cleaning, use a UV-Ozone cleaner for 15-20 minutes or immerse in a piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3 ratio) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

-

-

Flame Annealing (for Au on Mica):

-

To obtain atomically flat Au(111) surfaces, briefly anneal the gold-coated mica substrate using a hydrogen flame immediately before immersion.[3] The surface should glow orange-red for a few seconds. Allow it to cool to room temperature in a clean environment.

-

SAM Formation

-

Solution Preparation:

-

Prepare a solution of this compound in absolute ethanol at a concentration between 1 mM and 10 mM.[3][4][5] A 1 mM solution is commonly used.[3]

-

Ensure the thiol is fully dissolved, sonicating briefly if necessary. It is recommended to degas the solution with argon or nitrogen for 30 minutes to minimize oxidation of the thiol.[4]

-

-

Immersion:

-

Using clean tweezers, fully immerse the prepared gold substrate into the thiol solution in a clean glass container.[5]

-

Seal the container to prevent solvent evaporation and contamination.

-

-

Incubation:

-

Rinsing and Drying:

-

After incubation, carefully remove the substrate from the solution with tweezers.

-

Rinse the surface thoroughly with fresh, pure ethanol to remove any non-chemisorbed (physisorbed) molecules.[3][5]

-

Gently dry the substrate under a stream of high-purity nitrogen. The substrate is now ready for characterization.

-

Post-Formation Annealing (Optional)

To further improve the structural order of the SAM, a post-formation annealing step can be performed. Annealing at temperatures around 78°C has been shown to decrease the density of vacancy islands and increase the average domain size in 2-adamantanethiolate monolayers.[2][6]

Data Presentation and Characterization

The quality of the fabricated SAM should be verified using standard surface analysis techniques. Below are typical parameters and expected characterization results.

Fabrication Parameters

| Parameter | Value | Rationale / Notes | Citation |

| Molecule | This compound | Bulky cage structure creates a labile monolayer. | [2] |

| Substrate | Au(111) on Mica/Silicon | Gold has a high affinity for sulfur, forming a stable Au-S bond. | |

| Solvent | Absolute Ethanol | Common solvent for alkanethiols, readily dissolves the molecule. | [3] |

| Concentration | 1 - 10 mM | Sufficient concentration for rapid monolayer formation. | [3][4] |

| Immersion Time | 12 - 24 hours | Allows for molecular rearrangement and defect healing for a well-ordered film. | [3][4] |

| Temperature | Room Temperature (~25 °C) | Standard condition for SAM formation. | [4] |

Expected Characterization Data

| Characterization Technique | Parameter Measured | Expected Value | Notes | Citation |

| Contact Angle Goniometry | Advancing Water Contact Angle (θa) | ~80° - 90° | Indicates a moderately hydrophobic surface due to the hydrocarbon cage structure. Value is an estimate based on similar non-polar surfaces. | [7][8] |

| Ellipsometry | Film Thickness | 7 - 9 Å | Corresponds to the approximate height of a single this compound molecule oriented on the surface. | [4][9] |

| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | S 2p₃/₂ peak at ~162 eV | Confirms the formation of a gold-thiolate (Au-S) bond. | [2][10] |

| Scanning Tunneling Microscopy (STM) | Surface Morphology | Ordered domains with observable molecular lattice. | Reveals the packing structure and presence of defects.[2] |

References

- 1. researchgate.net [researchgate.net]

- 2. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]

- 10. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Adamantanethiol in Surface Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Adamantanethiol is a unique molecule for surface modification due to its bulky, rigid, diamondoid structure. This cage-like hydrocarbon, functionalized with a thiol group, readily forms self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The distinct properties of the adamantane cage—lipophilicity, defined geometry, and ability to participate in host-guest chemistry—make this compound an attractive candidate for a variety of applications, including the fabrication of biosensors, the development of drug delivery systems, and the creation of specialized cell culture substrates. This document provides detailed application notes and protocols for the use of this compound in surface modification.

Key Applications

The primary applications of this compound in surface modification stem from its ability to form well-ordered and stable SAMs. These applications include:

-

Creation of Biocompatible and Bioinert Surfaces: The dense packing of adamantane moieties can create surfaces that resist non-specific protein adsorption, a critical feature for medical implants and biosensors.

-

Fabrication of Biosensors: this compound SAMs provide a well-defined surface for the immobilization of biomolecules such as proteins and DNA, enabling the development of highly specific and sensitive biosensors.[1]

-

Drug Delivery Systems: The lipophilic nature of adamantane allows for its use as an anchor to functionalize liposomes and nanoparticles, facilitating targeted drug delivery.[2]

-

Controlled Cell Adhesion Studies: Patterned SAMs of this compound can be used to control cell adhesion and study cellular responses to surface chemistry and topography.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound self-assembled monolayers on gold surfaces, compiled from various studies.

| Parameter | Value | Technique(s) Used | Reference(s) |

| Film Thickness | ~1 nm | Angle-Resolved XPS | [3] |

| RMS Roughness (on Au) | 0.954 - 2.537 nm | Atomic Force Microscopy | [3][4] |

| Surface Coverage | Varies with preparation method | XPS, QCM | [3] |

Table 1: Physical Properties of this compound SAMs on Gold.

| Parameter | Value | Technique(s) Used | Reference(s) |

| S 2p Binding Energy (Au-S bond) | S 2p3/2: ~162 eV | XPS | [5] |

| C 1s Binding Energy (Adamantane) | C-C; C-H: ~285.0 eV | XPS | [3] |

| Electrochemical Window | Stable in a potential range suitable for biological applications | CV, EIS | [6] |

Table 2: Spectroscopic and Electrochemical Properties of this compound SAMs on Gold.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol describes the formation of a well-ordered SAM of this compound on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Flame-anneal the substrates with a hydrogen flame to ensure a clean, crystalline Au(111) surface.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immediately immerse the cleaned and dried gold substrates into the this compound solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Characterization (Optional but Recommended):

-

Contact Angle Goniometry: To assess the hydrophobicity of the SAM.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the presence of the Au-S bond.

-

Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.

-

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the procedure for coating gold nanoparticles (AuNPs) with a this compound monolayer.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs) of desired size

-

This compound

-

Ethanol

-

Centrifuge

Procedure:

-

Prepare Thiol Solution:

-

Dissolve this compound in ethanol to a concentration of 1 mM.

-

-

Functionalization Reaction:

-

Add the ethanolic solution of this compound to the aqueous AuNP solution. The final concentration of the thiol should be in excess relative to the surface area of the AuNPs.

-

Gently agitate the mixture and allow it to react for at least 12 hours at room temperature.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant, which contains excess thiol and ethanol.

-

Resuspend the AuNP pellet in a fresh solvent (e.g., ethanol or a buffer appropriate for the intended application).

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted thiol.

-

-

Characterization (Optional but Recommended):

-

UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful functionalization.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the functionalized nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the nanoparticles and confirm they have not aggregated.

-

Visualizations

References

- 1. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating Inert Biological Surfaces Using 2-Adamantanethiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Adamantanethiol for the creation of inert biological surfaces. The unique, bulky, and hydrophobic nature of the adamantane cage structure offers a compelling alternative to traditional polyethylene glycol (PEG)-based surface modifications for preventing non-specific protein adsorption and cell adhesion. This document outlines the principles, experimental protocols, and expected outcomes for forming and characterizing this compound self-assembled monolayers (SAMs) on gold surfaces.

Principle and Advantages

The creation of biologically inert surfaces is crucial for a wide range of applications, including biosensors, medical implants, and drug delivery systems, to prevent fouling and unwanted biological interactions. This compound forms a dense, highly ordered self-assembled monolayer (SAM) on gold substrates. The inertness of the resulting surface is attributed to the following properties of the adamantane moiety:

-

Steric Hindrance: The bulky, diamondoid structure of the adamantane cage physically prevents proteins and cells from approaching the underlying substrate.

-

Hydrophobicity: The non-polar nature of the hydrocarbon cage minimizes favorable interactions with proteins and cells in an aqueous environment.

-

Well-Ordered Monolayer: The formation of a crystalline-like monolayer presents a uniform and stable surface that resists disruption and penetration by biomolecules.

Compared to traditional PEG-based coatings, this compound SAMs may offer advantages in terms of stability and the creation of a more defined and rigid inert layer.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when characterizing inert surfaces. While specific data for this compound is emerging, the values presented here are based on well-characterized hydrophobic SAMs (e.g., long-chain alkanethiols) which provide a reasonable expectation for the performance of this compound SAMs.

Table 1: Surface Wettability and Monolayer Thickness

| Surface Modification | Advancing Water Contact Angle (θ) | Ellipsometric Thickness (Å) |

| Bare Gold | 30° - 50° | N/A |

| This compound SAM | ~110° | 8 - 12 |

| Hexadecanethiol (C16) SAM | ~112° | 20 - 24 |

| OEG-terminated Thiol SAM | 40° - 60° | 20 - 30 |

Table 2: Protein Adsorption Data from Quartz Crystal Microbalance with Dissipation (QCM-D)

| Surface Modification | Protein (e.g., Fibrinogen, 100 µg/mL) Adsorbed Mass (ng/cm²) |

| Bare Gold | > 400 |

| This compound SAM | < 20 |

| Hexadecanethiol (C16) SAM | < 20 |

| OEG-terminated Thiol SAM | < 5 |

Table 3: Cell Adhesion Assay Results

| Surface Modification | Cell Type (e.g., Fibroblasts) | Cell Density (cells/mm²) after 24h |

| Tissue Culture Polystyrene (TCPS) | Fibroblasts | > 2000 |

| Bare Gold | Fibroblasts | ~1000 - 1500 |

| This compound SAM | Fibroblasts | < 100 |

| OEG-terminated Thiol SAM | Fibroblasts | < 50 |

Experimental Protocols

Protocol for Formation of this compound SAMs on Gold Substrates

This protocol details the steps for creating a high-quality this compound self-assembled monolayer on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (≥95% purity)

-

Absolute Ethanol (200 proof, ACS grade or better)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers (Teflon-coated recommended)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas. Use immediately.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Immediately immerse the clean, dry gold substrates into the 1 mM this compound solution.

-

Ensure the entire gold surface is submerged.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[1]

-

-

Rinsing and Drying:

-

Carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the prepared substrates in a clean, dry environment (e.g., a desiccator) until further use. For optimal results, use the surfaces as soon as possible after preparation.

-

Protocol for Characterization of this compound SAMs

3.2.1. Contact Angle Goniometry for Wettability Measurement

-

Objective: To determine the hydrophobicity of the surface, which is an indicator of a well-formed, dense monolayer.

-

Procedure:

-

Place the this compound functionalized substrate on the stage of a contact angle goniometer.

-

Dispense a small droplet (2-5 µL) of DI water onto the surface.

-

Measure the static contact angle at the three-phase (solid-liquid-air) interface.

-

For a more detailed analysis, advancing and receding contact angles can be measured by adding and removing a small volume of water from the droplet.

-

-

Expected Result: A high advancing water contact angle (typically >100°) indicates a hydrophobic surface consistent with a well-ordered this compound SAM.

3.2.2. Spectroscopic Ellipsometry for Monolayer Thickness Measurement

-

Objective: To measure the thickness of the formed SAM, confirming the presence of a monolayer.

-

Procedure:

-

Measure the ellipsometric parameters (Ψ and Δ) of a bare, clean gold substrate as a reference.

-

Measure the ellipsometric parameters of the this compound functionalized substrate.

-

Model the surface as a layered structure (e.g., Silicon/SiO2/Gold/SAM) and fit the experimental data to determine the thickness of the SAM layer. A refractive index of ~1.5 is a reasonable starting point for the adamantane layer.

-

-

Expected Result: A thickness in the range of 8-12 Å is expected for a this compound monolayer.

Protocol for Protein Adsorption Assay using QCM-D

-

Objective: To quantify the amount of protein that adsorbs to the this compound surface in real-time.

-

Procedure:

-

Mount a gold-coated QCM-D sensor and establish a stable baseline in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

-

Coat the sensor in situ with this compound by flowing a 1 mM solution in ethanol, followed by an ethanol rinse and a switch back to buffer until a stable baseline is achieved.

-

Introduce a solution of the protein of interest (e.g., 100 µg/mL fibrinogen or bovine serum albumin in PBS) and monitor the change in frequency (Δf) and dissipation (ΔD).

-

After the protein adsorption has reached equilibrium, rinse with buffer to remove any loosely bound protein.

-

-

Data Analysis: The change in frequency (Δf) is related to the adsorbed mass. A smaller change in frequency indicates less protein adsorption and a more inert surface.

Protocol for Cell Adhesion Assay

-

Objective: To visually and quantitatively assess the ability of the this compound surface to prevent cell attachment.

-

Procedure:

-

Place the sterile, this compound functionalized substrates in a sterile cell culture plate.

-

Seed cells (e.g., fibroblasts, endothelial cells) onto the substrates at a known density in a suitable cell culture medium.

-

Use tissue culture polystyrene (TCPS) and a bare gold substrate as positive controls for cell adhesion.

-

Incubate the cells for a desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, gently wash the substrates with PBS to remove non-adherent cells.

-

Fix and stain the adherent cells (e.g., with DAPI for nuclei and phalloidin for actin filaments).

-

Image the substrates using a fluorescence microscope and quantify the number of adherent cells per unit area.

-

-

Expected Result: A significantly lower number of adherent and spread cells on the this compound surface compared to the control surfaces indicates its inert character.

Visualizations

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Caption: Mechanism of inertness of this compound surfaces.

References

Application Notes and Protocols for 2-Adamantanethiol in Biosensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Adamantanethiol in the fabrication of robust and sensitive biosensors. The unique cage-like structure of the adamantane moiety offers distinct advantages in the formation of self-assembled monolayers (SAMs) on gold surfaces, providing a stable and reliable platform for the immobilization of biorecognition molecules. This document details the principles, protocols, and performance characteristics of this compound-based biosensors, with a focus on electrochemical and host-guest chemistry-based sensing platforms.

Introduction to this compound in Biosensing

This compound is a thiol-containing derivative of adamantane, a bulky, rigid, and highly symmetric hydrocarbon. When used to form self-assembled monolayers (SAMs) on gold surfaces, the adamantane headgroup provides a well-defined and sterically hindered surface. This unique characteristic influences the packing density and stability of the monolayer, which are critical parameters for the performance of a biosensor.

The primary applications of this compound in biosensor development include:

-

Direct Immobilization Platform: The adamantane cage can be functionalized to directly attach biomolecules.

-

Host-Guest Chemistry: The adamantane moiety serves as an excellent guest molecule for host molecules like cyclodextrins, enabling a versatile and reversible immobilization strategy.

-